Patent Preference for 6-Fluoro MAO-B Inhibitor Precursor
In EP0538134A2, Teva Pharmaceuticals discloses mono-fluorinated N-propargyl-1-aminoindan derivatives as selective MAO-B inhibitors. Among the three positional isomers claimed (4-fluoro, 5-fluoro, and 6-fluoro), 6-fluoro-N-propargyl-1-aminoindan is designated as 'a preferred compound of the invention' and its (+)-enantiomer as 'a particularly preferred compound' [1]. The patent further states that these mono-fluorinated derivatives are 'surprisingly more potent selective MAO-B inhibitors than any of the other species' disclosed in prior art patents US 3,513,244 and GB 1,003,686, enabling MAO-B inhibition at lower concentrations [2]. This explicit hierarchical preference establishes that the 6-fluoro-1-aminoindan intermediate—the direct synthetic precursor to 6-fluoro-N-propargyl-1-aminoindan—is the required building block for accessing the most preferred MAO-B inhibitor in this chemical series.
| Evidence Dimension | Patent-designated preference ranking among mono-fluorinated positional isomers as MAO-B inhibitor precursor |
|---|---|
| Target Compound Data | 6-Fluoro-N-propargyl-1-aminoindan designated as 'preferred compound'; (+)-enantiomer designated as 'particularly preferred compound' |
| Comparator Or Baseline | 4-Fluoro-N-propargyl-1-aminoindan and 5-fluoro-N-propargyl-1-aminoindan: claimed but not designated as preferred; non-fluorinated N-propargyl-1-aminoindan (rasagiline): prior art baseline |
| Quantified Difference | Qualitative patent hierarchy: 6-fluoro > 5-fluoro ≈ 4-fluoro > non-fluorinated. Quantitative IC50 differences not publicly disclosed in the patent examples but described as 'surprisingly more potent' than prior art species. |
| Conditions | Patent claims based on in vitro MAO-B and MAO-A enzyme inhibition assays using rat brain homogenates; selectivity determined by differential inhibition of MAO-B vs. MAO-A. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting MAO-B, the 6-fluoro intermediate is the only intermediate that leads to the patent-preferred candidate, making it irreplaceable by 4-fluoro or 5-fluoro analogs.
- [1] Goldenberg, W.; Finberg, J.; et al. (Teva Pharmaceutical Industries Ltd.). Mono-Fluorinated Derivatives of N-Propargyl-1-Aminoindan and Their Use as Inhibitors of Monoamine Oxidase. EP0538134A2, Example 3 and Claims. Filed October 15, 1992; published April 28, 1993. View Source
- [2] Goldenberg, W.; Finberg, J.; et al. (Teva Pharmaceutical Industries Ltd.). Mono-Fluorinated Derivatives of N-Propargyl-1-Aminoindan and Their Use as Inhibitors of Monoamine Oxidase. US Patent 5,486,541. Issued January 23, 1996. Column 1, lines 30–40: 'surprisingly more potent selective MAO-B inhibitors than any of the other species.' View Source
